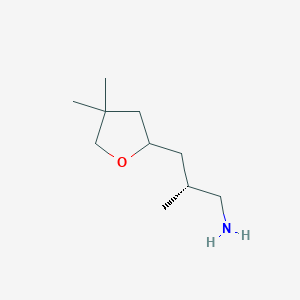![molecular formula C12H12ClNOS B2461169 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole CAS No. 923829-06-5](/img/structure/B2461169.png)
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This chemical compound is a thiazole derivative and has been synthesized using various methods. The synthesis of this compound is crucial as it has been found to exhibit several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole has been found to exhibit several scientific research applications. One of the most significant applications is its use as an anti-cancer agent. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to exhibit anti-inflammatory, anti-bacterial, and anti-fungal properties.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the growth of cancer cells by interfering with the cell cycle and inhibiting the formation of new blood vessels that supply nutrients to the cancer cells.
Biochemical and Physiological Effects:
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce DNA damage, which leads to the inhibition of cancer cell growth. Additionally, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been found to exhibit anti-bacterial and anti-fungal properties by disrupting the cell membrane of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce DNA damage and cause cell death, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole. One of the areas of research is the development of novel anti-cancer drugs based on this compound. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects. Furthermore, research is needed to explore the potential applications of this compound in other areas, such as anti-inflammatory and anti-bacterial agents.
Conclusion:
In conclusion, 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects. Additionally, this compound has been found to exhibit potent anti-cancer activity, making it a promising candidate for further research. However, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole has been carried out using various methods. One of the widely used methods is the reaction of 4-methylphenol with chloromethylthioacetate in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-(chloromethyl)phenyl methyl sulfide. This intermediate is then reacted with 2-(4-methylphenoxy)acetic acid in the presence of a base to form the final product, 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-9-2-4-11(5-3-9)15-7-12-14-10(6-13)8-16-12/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMCXXUWQFTJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=CS2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2461087.png)
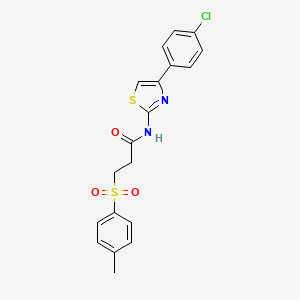
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2461092.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2461098.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2461099.png)

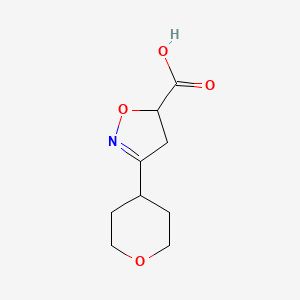
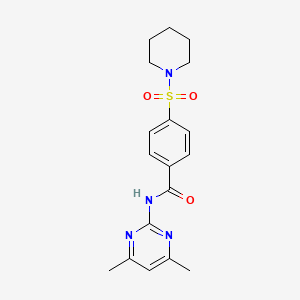
![Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2461104.png)
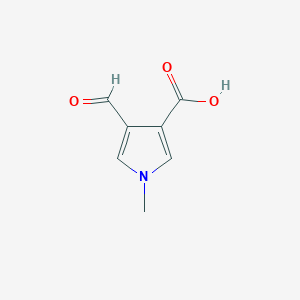
![N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2461107.png)
![5-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2461108.png)
